molecular formula C21H25N3O3S2 B2778617 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide CAS No. 312917-46-7

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide

Cat. No.: B2778617
CAS No.: 312917-46-7
M. Wt: 431.57
InChI Key: DRPAZXKCWFOAOK-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C21H25N3O3S2 and its molecular weight is 431.57. The purity is usually 95%.
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Biological Activity

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclopentathiophene moiety and a benzamide group. Its molecular formula is C17H20N4O2SC_{17}H_{20}N_4O_2S, with a molecular weight of 348.43 g/mol. The presence of the cyano group and sulfamoyl substituents suggests potential for diverse biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study highlighted that related thiophene derivatives demonstrated submicromolar growth inhibition (GI50) values in A549 lung cancer cells, suggesting a robust anticancer potential .

Table 1: Antiproliferative Activity Against Various Cancer Cell Lines

CompoundCell LineGI50 (μM)Mechanism
Compound 17A5492.01Induces G2/M arrest
Compound 17OVACAR-42.27Apoptosis via caspase activation
Compound 17CAKI-10.69Inhibition of tubulin polymerization
Compound 17T47D0.362Induces apoptosis

The mechanism of action for these compounds often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Specifically, the induction of early apoptosis and activation of caspases (3, 8, and 9) has been documented in treated cancer cells .

The anticancer activity is largely attributed to the ability of these compounds to interfere with tubulin polymerization. This disruption results in mitotic arrest and subsequent cell death. The detailed mechanistic studies have shown that these compounds can lead to significant changes in cell cycle progression and promote apoptotic pathways .

Case Studies

A notable case study involved the testing of this compound in various in vitro assays. The compound was evaluated against a panel of 60 human cancer cell lines representing different types of cancers. Results indicated that it exhibited potent growth inhibition across multiple lines, confirming its broad-spectrum anticancer efficacy .

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-3-12-24(13-4-2)29(26,27)16-10-8-15(9-11-16)20(25)23-21-18(14-22)17-6-5-7-19(17)28-21/h8-11H,3-7,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPAZXKCWFOAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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